molecular formula C13H18N2O2 B2920945 N1-benzyl-N2-(sec-butyl)oxalamide CAS No. 351997-82-5

N1-benzyl-N2-(sec-butyl)oxalamide

Cat. No.: B2920945
CAS No.: 351997-82-5
M. Wt: 234.299
InChI Key: BCOBTHXKAWLXPW-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(sec-butyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group attached to one nitrogen atom and a branched sec-butyl group on the other. This structural configuration imparts unique physicochemical properties, making it relevant in applications such as organogelation, polymer nucleation, and drug delivery.

Properties

IUPAC Name

N-benzyl-N'-butan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-10(2)15-13(17)12(16)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOBTHXKAWLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(sec-butyl)oxalamide typically involves the reaction of benzylamine and sec-butylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(sec-butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-benzyl-N2-(sec-butyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(sec-butyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Substituent Effects on Thermal Stability and Gelation

Key Compounds:
  • N1-Benzyl-N2-(sec-butyl)oxalamide
  • Bis(PhAlaOH)benzyl oxalamide (aromatic + amino alcohol substituents)
  • Primary mono-N-alkylated oxalamides (linear alkyl chains, e.g., C8–C14)
  • Hydroxyethoxy oxalamides (polar hydroxyethyl groups)
Property This compound Bis(PhAlaOH)benzyl Linear Alkyl Oxalamides Hydroxyethoxy Oxalamides
Thermal Stability Low (due to sec-butyl steric hindrance) High (strong H-bonding and aromatic interactions) Moderate (chain flexibility) High (polar groups enhance stability)
Gelation Efficiency High (low minimum gelation concentration in solvents) High (superior gel network via H-bonding) CGC decreases with longer chains Not applicable (used in polymers)
Solvent Compatibility Stable in diverse solvents FAE-compatible Broad solvent compatibility Water-soluble

Analysis :

  • The sec-butyl group in this compound reduces thermal stability compared to bis(PhAlaOH)benzyl derivatives but enhances gelation efficiency in hydrophobic solvents due to reduced crystallinity .
  • Linear alkyl-chain oxalamides exhibit lower critical gelation concentrations (CGC) as chain length increases, whereas the sec-butyl’s shorter chain may limit this effect .
  • Hydroxyethoxy derivatives prioritize thermal stability and polymer compatibility over gelation .

Structural Impact on Polymer Nucleation

  • OXA1 : Hydroxyethyl groups enable hydrogen bonding with polyesters like PHB, accelerating crystallization rates .
  • Benzyl/Sec-butyl : The aromatic and branched alkyl groups may hinder polymer compatibility due to hydrophobicity, unlike polar hydroxyethyl substituents .

Drug Delivery and Organogel Performance

  • However, its sec-butyl group may reduce thermal stability compared to phenylalanine-based gelators .
  • Bis(valine acid) oxalamides : Exhibit superior gelation in oils but lack self-healing properties, unlike sec-butyl variants, which may balance gel strength and recoverability .
  • Release Mechanisms: Benzyl/sec-butyl interactions (van der Waals, weak H-bonding) contrast with amino alcohol-based gelators, which enable pH-responsive drug release .

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